molecular formula C17H16N6O4 B15140637 Hif-1/2|A-IN-1

Hif-1/2|A-IN-1

Cat. No.: B15140637
M. Wt: 368.3 g/mol
InChI Key: XDRGZNHVBJAQGG-UHFFFAOYSA-N
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Description

Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors composed of an oxygen-regulated α-subunit (HIF-1α or HIF-2α) and a constitutively expressed β-subunit (HIF-1β/ARNT). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation . Under hypoxia, hydroxylation is inhibited, stabilizing HIF-1α, which dimerizes with HIF-1β and activates genes involved in angiogenesis (e.g., VEGF), glycolysis (e.g., GLUT1, HKII), and cell survival .

HIF-1/2|A-IN-1 is a synthetic small-molecule inhibitor designed to target the HIF-1/2α subunits, disrupting their dimerization with HIF-1β or transcriptional activity. Preclinical studies suggest it reduces HIF-1α-driven oncogenic pathways, such as VEGF expression and metabolic reprogramming, in solid tumors .

Properties

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(4-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H16N6O4/c1-24-11-5-4-9(8-12(11)25-2)14-22-23-17(27-14)21-16-19-10-6-7-18-15(26-3)13(10)20-16/h4-8H,1-3H3,(H2,19,20,21,23)

InChI Key

XDRGZNHVBJAQGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC3=NC4=C(N3)C=CN=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hif-1/2|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Hif-1/2|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environment .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified versions of the original compound with enhanced or altered biological activity .

Scientific Research Applications

Hif-1/2|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of hypoxia-inducible factor inhibition and to develop new therapeutic agents. In biology, it helps researchers understand the role of hypoxia-inducible factors in cellular processes and disease states .

In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, ischemic diseases, and inflammatory conditions. Its ability to inhibit hypoxia-inducible factors makes it a promising candidate for therapies aimed at reducing tumor growth and improving oxygen delivery to tissues .

In industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for high-throughput screening and drug discovery efforts .

Mechanism of Action

Hif-1/2|A-IN-1 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 and hypoxia-inducible factor 2. These transcription factors are responsible for regulating the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor activity, this compound disrupts the hypoxia signaling pathway, leading to reduced angiogenesis, altered metabolism, and decreased cell survival .

The molecular targets of this compound include the hypoxia-inducible factor alpha subunits, which are stabilized and activated under low oxygen conditions. The compound binds to these subunits, preventing their dimerization with the beta subunits and subsequent activation of target genes .

Comparison with Similar Compounds

Key Insights:

Mechanistic Diversity :

  • This compound and PX-478 directly target HIF-1α, but through distinct mechanisms (dimerization vs. mRNA suppression). In contrast, geldanamycin indirectly destabilizes HIF-1α via HSP90 inhibition .
  • Natural products like picroliv broadly suppress HIF-1α mRNA, while trisubstituted carboranes block downstream effectors (e.g., CA9) .

Geldanamycin lacks specificity, affecting multiple HSP90 client proteins, leading to off-target effects .

This compound’s preclinical promise lies in its targeted mechanism, but in vivo efficacy and safety data are pending .

Research Findings and Challenges

Synergistic Potential:

  • Combining this compound with EZH2 inhibitors (e.g., GSK126) may enhance antitumor effects, as hypoxia and EZH2 overexpression are co-drivers of tumor progression .
  • In breast cancer, HIF-1α upregulates EZH2, which silences tumor suppressors; dual inhibition could counteract this synergy .

Limitations:

  • Tumor Microheterogeneity : HIF-1α expression varies within tumors, complicating inhibitor targeting .
  • Compensatory Pathways : Inhibition of HIF-1α may upregulate HIF-2α or other pro-survival signals, necessitating combination therapies .

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